molecular formula C8H12O2 B2711576 6-Oxaspiro[3.5]nonan-9-one CAS No. 1557737-11-7

6-Oxaspiro[3.5]nonan-9-one

Cat. No. B2711576
CAS RN: 1557737-11-7
M. Wt: 140.182
InChI Key: FSHFLWMQAYBKHR-UHFFFAOYSA-N
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Description

6-Oxaspiro[3.5]nonan-9-one is a chemical compound with the CAS Number: 1557737-11-7 . It has a molecular weight of 140.18 . The IUPAC name for this compound is 6-oxaspiro[3.5]nonan-9-one . The InChI code for this compound is 1S/C8H12O2/c9-7-2-5-10-6-8(7)3-1-4-8/h1-6H2 .


Molecular Structure Analysis

The molecular structure of 6-Oxaspiro[3.5]nonan-9-one consists of 8 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI key for this compound is FSHFLWMQAYBKHR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Oxaspiro[3.5]nonan-9-one is a liquid at room temperature . The storage temperature for this compound is -10 degrees Celsius .

Scientific Research Applications

Antihypertensive Potential

The derivative compounds of 6-Oxaspiro[3.5]nonan-9-one, specifically 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, have been identified for their antihypertensive properties. Studies have shown that these compounds exhibit significant antihypertensive activity, predominantly due to peripheral alpha 1-adrenoceptor blockade, when tested in spontaneously hypertensive rats (Clark et al., 1983).

Anticancer Properties

A series of oxa/azaspiro[4,5]trienone derivatives have been synthesized and explored for their anticancer properties. These compounds demonstrated significant cytotoxic effects against various human cancer cell lines by inducing apoptosis through mitochondrial disruption, highlighting their potential as potent apoptosis inducers (Yugandhar et al., 2015).

Antimicrobial Activity

Bispiroheterocyclic systems derived from reactions involving 6-Oxaspiro[3.5]nonan-9-one have been studied for their antimicrobial potential. These derivatives have shown effectiveness as antimicrobial agents against a variety of bacterial and fungal strains, indicating their importance in the development of new antimicrobial drugs (Al-Ahmadi, 1996).

Synthesis of Spiroaminals

The structural motif of 6-Oxaspiro[3.5]nonan-9-one is a core in many natural or synthetic products with significant biological activities. The synthesis of these spiroaminals represents a challenging target due to their complex structure and potential applications in drug development (Sinibaldi & Canet, 2008).

properties

IUPAC Name

6-oxaspiro[3.5]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-2-5-10-6-8(7)3-1-4-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHFLWMQAYBKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxaspiro[3.5]nonan-9-one

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